1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole
Description
Properties
IUPAC Name |
1-(3-bromo-4-chlorophenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN/c1-8-3-4-9(2)15(8)10-5-6-12(14)11(13)7-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJRPPQTGQESSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction involves:
- Protonation of 3-bromo-4-chloroaniline’s amino group, enhancing electrophilicity.
- Nucleophilic attack by the diketone’s carbonyl oxygen, forming a hemiaminal intermediate.
- Cyclization with concomitant dehydration, facilitated by FePO₄ (10 mol%) under solvent-free conditions.
Key optimizations include:
Limitations and Scalability
While efficient, this method requires pre-functionalized 3-bromo-4-chloroaniline , which complicates large-scale production due to the substrate’s limited commercial availability. Industrial adoption thus depends on upstream bromination of 4-chloroaniline, which introduces additional cost and purification challenges.
Multi-Step Bromination-Cyclization Approach
An alternative strategy, detailed in patent CN104844567A, constructs the pyrrole ring before introducing bromine. This method, originally developed for pyrazole derivatives, has been adapted for pyrroles through modifications in cyclization and halogenation steps.
Synthetic Pathway
The process involves four stages:
2.1.1 Ring Closure
3-Aminocrotononitrile reacts with hydrazine hydrate (60–90°C) to form a 3-amino-5-methylpyrazole intermediate. While this step yields pyrazoles, substituting hydrazine with hydroxylamine or adjusting stoichiometry favors pyrrole formation.
2.1.2 Bromination
Electrophilic bromination using Br₂ in acetic acid introduces bromine at the phenyl ring’s meta position (relative to chlorine), directed by the electron-withdrawing chloro group.
2.1.3 Oxidation and Condensation
Oxidation of the nitrile group to a carboxylic acid, followed by decarboxylation, generates a reactive site for coupling with dichloropyridine derivatives, finalizing the pyrrole structure.
Performance Metrics
- Yield : 78–87% overall, marginally lower than Paal-Knorr but more amenable to scale-up.
- Conditions : Reflux in acetic acid eliminates the need for specialized catalysts, simplifying reactor design.
Comparative Analysis of Synthesis Methods
Key Findings :
- The Paal-Knorr method excels in atom economy but struggles with substrate availability.
- Multi-step synthesis offers better scalability despite lower yields, as intermediates are commercially accessible.
Chemical Reactions Analysis
Substitution Reactions
The bromine and chlorine atoms on the phenyl ring act as leaving groups, enabling nucleophilic aromatic substitution (NAS) or electrophilic substitution. These halogens are electron-withdrawing, directing incoming nucleophiles or electrophiles to specific positions on the aromatic ring.
Catalytic Reactions
The synthesis and functionalization of this compound often involve catalytic processes, as seen in related pyrrole derivatives. For instance, iron phosphate (FePO₄) has been used as a catalyst in solvent-free conditions to optimize reaction yields .
Catalyst Optimization Data
| Catalyst Amount (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 5 | 10 | 40 |
| 10 | 10 | 75 |
| 15 | 10 | 65 |
This table demonstrates how increasing catalyst concentration improves yields, with 10 mol% FePO₄ achieving the highest efficiency under solvent-free conditions .
Spectroscopic and Structural Insights
The compound’s structure and reactivity are confirmed by spectroscopic data:
-
¹H NMR : The pyrrole ring protons appear as a singlet (~5.6–5.9 ppm), while aromatic protons split into doublets due to para-substitution .
-
IR : Peaks for C=C aromatic bonds (~1590 cm⁻¹) and C-Br/C-Cl stretches (~840–757 cm⁻¹) confirm the presence of halogens .
Limitations and Challenges
Scientific Research Applications
Medicinal Chemistry
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for interactions with various biological targets.
Biological Activities :
- Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacterial strains.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Significant inhibition |
- Antitumor Activity : Demonstrated the ability to inhibit the growth of cancer cell lines.
| Cancer Cell Line | Inhibition Percentage | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% inhibition | |
| HeLa (Cervical Cancer) | 65% inhibition | |
| A549 (Lung Cancer) | 75% inhibition |
Agricultural Applications
The compound is also being explored for its fungicidal properties. Similar compounds have shown effectiveness against various plant pathogens.
Mechanism of Action :
- The compound may act by disrupting ATP production in fungal cells, leading to cell death, akin to other known fungicides like chlorfenapyr.
Material Science
In materials science, this compound serves as a building block for synthesizing advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices.
Case Study 1: Antimicrobial Compound Development
A study focused on the synthesis of derivatives of pyrrole compounds highlighted that this compound exhibited superior antimicrobial activity compared to traditional antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Antitumor Research
Research evaluating the antitumor effects of this compound indicated significant growth inhibition in MCF-7 and A549 cancer cell lines. These findings suggest its utility in cancer therapy and warrant further exploration into its mechanism of action .
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-chlorophenyl)ethanone
- 3-Bromo-4-chloroanisole
- 1-(3-Bromo-4-methylphenylsulfonyl)morpholine
Uniqueness
1-(3-Bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is unique due to its specific substitution pattern on the phenyl ring and the presence of two methyl groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-(3-bromo-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, and presents relevant data from research studies.
Chemical Structure and Properties
- Molecular Formula : C12H11BrClN
- Molecular Weight : 284.58 g/mol
- IUPAC Name : this compound
The compound features a pyrrole ring substituted with bromine and chlorine atoms, which contributes to its unique reactivity and biological activity.
Antimicrobial Properties
Research has indicated that pyrrole derivatives exhibit significant antimicrobial activity. For instance, a study evaluated various pyrrole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| Compound A | 3.12 | 10 |
| Compound B | 6.25 | 12.5 |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines. For example, compounds similar to this compound exhibited IC50 values ranging from 0.39 to 49.85 μM against different cancer cell lines including Hep-2 and A549 .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Hep-2 | 17.82 | Induction of apoptosis |
| A549 | 0.95 | Autophagy induction |
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells, including enzymes and receptors that regulate cell proliferation and apoptosis pathways. The presence of halogens (bromine and chlorine) enhances the compound's reactivity, potentially increasing its efficacy against microbial and cancerous cells .
Case Study 1: Anticancer Activity in Hepatocellular Carcinoma
A study by Li et al. demonstrated that a series of pyrrole derivatives, including those structurally related to this compound, showed significant cytotoxicity against Hepatocellular carcinoma cell lines with IC50 values as low as 17.82 μM. The study highlighted the potential of these compounds in targeting cancer cells through apoptosis induction.
Case Study 2: Antibacterial Efficacy Against Resistant Strains
In another investigation, pyrrole derivatives were tested against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that certain derivatives had MIC values comparable to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
